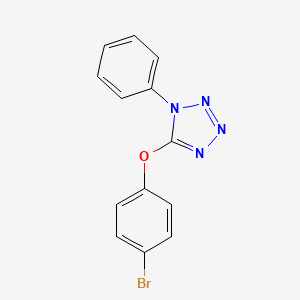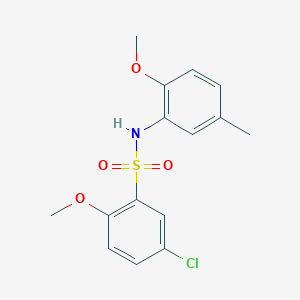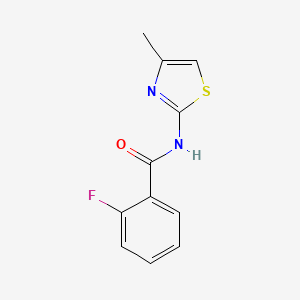![molecular formula C15H29N5OS B5324037 N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5324037.png)
N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide, commonly known as CPTH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTH belongs to the class of hydrazinecarbothioamide derivatives and has been shown to exhibit potent inhibitory activity against several enzymes, including histone deacetylases (HDACs) and sirtuins. In
Mecanismo De Acción
CPTH exerts its biological effects by inhibiting the activity of N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide and sirtuins. This compound are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of this compound by CPTH leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and induction of apoptosis in cancer cells.
Sirtuins, on the other hand, are a class of NAD-dependent deacetylases that play a crucial role in regulating cellular metabolism and stress response. CPTH has been shown to enhance the activity of sirtuins, leading to the activation of several cellular pathways that promote cell survival and stress resistance.
Biochemical and Physiological Effects
CPTH has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In cancer cells, CPTH has been reported to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, CPTH has been shown to enhance the activity of sirtuins, leading to the activation of several cellular pathways that promote cell survival and stress resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CPTH is its potent inhibitory activity against N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide and sirtuins, making it a useful tool for studying the role of these enzymes in cellular processes. However, one of the limitations of CPTH is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
Several future directions for CPTH research can be identified. One potential avenue of research is the development of more potent and selective HDAC and sirtuin inhibitors based on the structure of CPTH. Another direction is the investigation of the potential therapeutic applications of CPTH in other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, the development of novel drug delivery systems to improve the bioavailability of CPTH and other hydrazinecarbothioamide derivatives may also be an area of future research.
Conclusion
In conclusion, CPTH is a promising chemical compound that exhibits potent inhibitory activity against N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide and sirtuins, making it a useful tool for studying the role of these enzymes in cellular processes. CPTH has also been shown to exhibit potent anti-tumor and neuroprotective effects, making it a promising candidate for cancer therapy and the treatment of neurodegenerative diseases. Further research is needed to fully explore the potential therapeutic applications of CPTH and other hydrazinecarbothioamide derivatives.
Métodos De Síntesis
The synthesis of CPTH involves the reaction of cyclohexyl isothiocyanate with 3-(4-methyl-1-piperazinyl)propanoic acid hydrazide in the presence of a base. The resulting compound is then treated with hydrochloric acid to obtain the final product, CPTH. This method has been described in detail in a research article by Lobera et al. (2013).
Aplicaciones Científicas De Investigación
CPTH has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. CPTH has also been reported to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In addition to its anti-cancer properties, CPTH has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been reported to enhance the activity of sirtuins, a class of enzymes that play a crucial role in regulating cellular metabolism and stress response.
Propiedades
IUPAC Name |
1-cyclohexyl-3-[3-(4-methylpiperazin-1-yl)propanoylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N5OS/c1-19-9-11-20(12-10-19)8-7-14(21)17-18-15(22)16-13-5-3-2-4-6-13/h13H,2-12H2,1H3,(H,17,21)(H2,16,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUJPFKVTQKYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NNC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-methylisoxazole-5-carboxamide](/img/structure/B5323961.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B5323974.png)


![(4R)-4-(4-{[(cyclopentylacetyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-isopropyl-L-prolinamide hydrochloride](/img/structure/B5323997.png)
![2-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinonitrile](/img/structure/B5324004.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5324012.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5324017.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324030.png)

![N-[3-(2-furyl)propyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5324041.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5324048.png)
